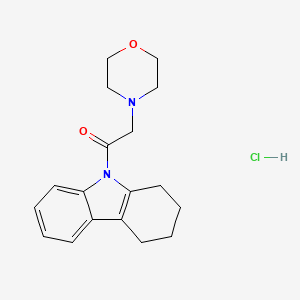![molecular formula C17H17ClN2O2 B4956968 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4956968.png)
4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor of several protein kinases. It was originally developed as a potential anti-cancer drug, but its applications have since expanded to other areas of research. In
Applications De Recherche Scientifique
4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the activity of several protein kinases that are involved in tumor growth and angiogenesis. In addition, 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 has been investigated for its ability to modulate the immune system and enhance the effectiveness of cancer immunotherapy.
Mécanisme D'action
4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 inhibits the activity of several protein kinases, including RAF kinase, VEGFR-2, and PDGFR-β. By inhibiting these kinases, 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 disrupts signaling pathways that are involved in tumor growth and angiogenesis. In addition, 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 has been shown to modulate the immune system by inhibiting the activity of TGF-β and enhancing the activity of NK cells.
Biochemical and Physiological Effects:
The biochemical effects of 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 include inhibition of protein kinase activity, disruption of signaling pathways involved in tumor growth and angiogenesis, and modulation of the immune system. The physiological effects of 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 include inhibition of tumor growth and angiogenesis, enhancement of cancer immunotherapy, and potential side effects such as hypertension, diarrhea, and skin toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 in lab experiments is its specificity for certain protein kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation of using 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 is its potential toxicity and side effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006. One area of interest is the development of new cancer therapies that combine 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 with other drugs or immunotherapies. Another area of interest is the investigation of 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006's potential in other areas of research, such as autoimmune diseases or cardiovascular diseases. Finally, there is a need for further research on the potential side effects and toxicity of 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006, as well as ways to mitigate these effects.
Méthodes De Synthèse
The synthesis of 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 involves the reaction of 4-chloro-N-(2-hydroxyethyl)benzamide with 2,6-dimethylaniline in the presence of an oxidizing agent. The resulting product is then treated with acetic anhydride to form the final compound.
Propriétés
IUPAC Name |
4-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-4-3-5-12(2)16(11)20-15(21)10-19-17(22)13-6-8-14(18)9-7-13/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCNUHTYIAYEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N~1~-[2-(2,6-dimethylanilino)-2-oxoethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-iodo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B4956886.png)


![4-butyl-6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4956891.png)

![diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate](/img/structure/B4956928.png)
![5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4956935.png)
![4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B4956940.png)
![8-(1-benzothien-2-ylmethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4956943.png)
![1-(2-chlorobenzyl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956950.png)
![N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4956951.png)
![2-[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B4956952.png)
![4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B4956960.png)
